molecular formula C10H10N2O B15230477 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Cat. No.: B15230477
M. Wt: 174.20 g/mol
InChI Key: HYCJKDJFHKTMHI-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring and a nitrile group at the 6th position

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-6-carbonitrile

InChI

InChI=1S/C10H10N2O/c1-12-4-5-13-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5H2,1H3

InChI Key

HYCJKDJFHKTMHI-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile typically involves the reaction of 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine with copper(I) cyanide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an appropriate solvent, such as dimethylformamide (DMF), and heating the reaction mixture to a specific temperature to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or oxazine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group and the oxazine ring play crucial roles in its reactivity and interactions with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is unique due to the presence of the nitrile group at the 6th position, which imparts distinct chemical and biological properties

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